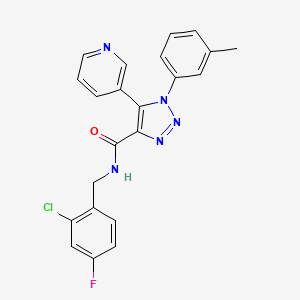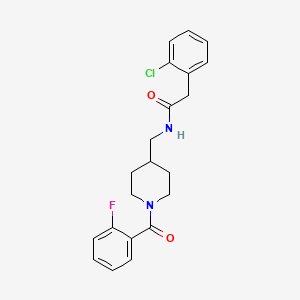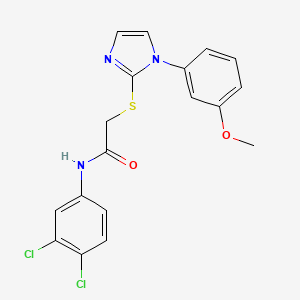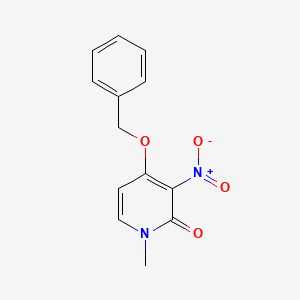![molecular formula C17H15N3OS B2490724 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 313550-29-7](/img/structure/B2490724.png)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide typically involves the reaction of hydrazinecarbothioamide with specific reagents to achieve dehydrosulfurization, yielding 1,3,4-thiadiazole derivatives with high yields. For instance, the synthesis of a related compound was achieved using a mixture of iodine and triethylamine in DMF medium, resulting in an 84% yield. The structure of these compounds is usually confirmed by NMR spectroscopy data (Pavlova et al., 2022).
Molecular Structure Analysis
The analysis of molecular structures in this class of compounds is typically carried out using spectral techniques, including NMR. Such studies reveal the orientation of substituent groups and the nature of intra- and intermolecular interactions. Advanced techniques like the quantum theory of atoms in molecules (QTAIM) approach and Hirshfeld surface analysis are employed to characterize these interactions further, offering insights into the stabilization mechanisms of their crystal structures (El-Emam et al., 2020).
Chemical Reactions and Properties
1,3,4-Thiadiazole derivatives undergo various chemical reactions, including ring opening and cyclization, depending on the reaction conditions and reagents used. For example, the reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with potassium tert-butylate led to the formation of a 4-methylsulfanylethynylfuran derivative. Such reactions showcase the reactivity of the thiadiazole ring and its potential for creating diverse chemical structures (Remizov et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, such as melting points and solubility, can significantly impact their applicability in various fields. While specific data on this compound was not found, related studies suggest that modifications to the 1,3,4-thiadiazole core can influence these properties, aiding in the design of compounds with desirable physical characteristics for their intended applications.
Chemical Properties Analysis
The chemical properties of 1,3,4-thiadiazole derivatives, including reactivity and stability, are crucial for their utility in chemical synthesis and potential therapeutic use. Their ability to undergo specific reactions under defined conditions allows for the creation of compounds with targeted biological activities. For instance, the introduction of various substituents at specific positions on the thiadiazole ring can lead to compounds with significant fungicidal or insecticidal activity, demonstrating the versatility and potential of this chemical class (Tang Zi-lon, 2015).
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
Microwave-assisted synthesis techniques have been employed to create hybrid molecules containing thiadiazole moieties, demonstrating antimicrobial, antilipase, and antiurease activities. This approach highlights the utility of thiadiazole derivatives in developing compounds with potential biological applications (Başoğlu et al., 2013).
Quantitative Assessment of Noncovalent Interactions
The structural and interaction analysis of adamantane-1,3,4-thiadiazole hybrid derivatives, including those similar to the queried compound, offers insights into the role of non-covalent interactions in medicinal chemistry. This research aids in understanding the molecular basis of drug-receptor interactions, which is crucial for the design of more effective therapeutic agents (El-Emam et al., 2020).
Anticancer Evaluation
The design and synthesis of compounds incorporating the thiadiazole ring have led to significant findings in anticancer research. These compounds have been evaluated against various cancer cell lines, showing promising anticancer activities. This research underscores the potential of thiadiazole derivatives in oncology, paving the way for novel anticancer agents (Ravinaik et al., 2021).
Synthesis of Metal Complexes as Enzyme Inhibitors
Research into the synthesis of metal complexes of heterocyclic sulfonamide, which shares structural similarities with the queried compound, has shown strong carbonic anhydrase inhibitory properties. This work contributes to the development of inhibitors against human carbonic anhydrase isoenzymes, offering therapeutic potential in conditions where enzyme activity modulation is desired (Büyükkıdan et al., 2013).
Fungicidal Activity of Novel Carboxamides
The synthesis and evaluation of thiadiazolyl thiazole carboxamides have indicated moderate fungicidal activity against selected fungi. This research illustrates the application of thiadiazole derivatives in agriculture, specifically in developing new fungicides (Zi-lon, 2015).
properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-2-15-19-20-17(22-15)18-16(21)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXIADWQKSWBFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2490642.png)
![4-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[(3-chlorophenyl)methyl]butanamide](/img/structure/B2490644.png)
![N-[4-(4-acetylphenoxy)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2490646.png)
![1-(4-chlorophenyl)-4-{[2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-yl]carbonyl}piperazine](/img/structure/B2490647.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2490648.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2490650.png)

![N-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]but-2-ynamide](/img/structure/B2490657.png)





